molecular formula C7H7F2N B15290960 N,N-Difluorobenzylamine CAS No. 23162-99-4

N,N-Difluorobenzylamine

Cat. No.: B15290960
CAS No.: 23162-99-4
M. Wt: 143.13 g/mol
InChI Key: QSSYZZLBAAQNKO-UHFFFAOYSA-N
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Description

N,N-Difluorobenzylamine (CAS 23162-99-4, molecular formula C₇H₇F₂N) is a fluorinated benzylamine derivative characterized by two fluorine atoms attached to the nitrogen of the benzylamine scaffold. Key thermodynamic data includes a vaporization enthalpy (ΔvapH) of 77.8 kJ/mol at 323 K , and its enthalpy of formation has been experimentally determined as part of foundational thermochemical studies . The compound’s fluorine substituents influence its electronic and steric properties, making it distinct from non-fluorinated or differently substituted benzylamines.

Properties

CAS No.

23162-99-4

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

IUPAC Name

N,N-difluoro-1-phenylmethanamine

InChI

InChI=1S/C7H7F2N/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

QSSYZZLBAAQNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylbenzamide with sulfur tetrafluoride (SF4). this method often results in low yields due to the cleavage of the C(O)-N bond caused by trace amounts of hydrogen fluoride (HF). To improve the yield, potassium fluoride (KF) can be added to neutralize HF, preventing the cleavage of the C(O)-N bond .

Industrial Production Methods: For industrial production, a more efficient method involves the reaction of N,N-dialkylbenzamides with oxalyl chloride followed by fluorine-chlorine exchange using triethylamine-hydrofluoric acid (Et3N-3HF). This one-pot, two-step procedure can yield this compound with an 82% yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzylamines and their derivatives .

Mechanism of Action

The mechanism by which N,N-Difluorobenzylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Isomers

2,4-Difluorobenzylamine (CAS 72235-52-0)

This structural isomer shares the molecular formula C₇H₇F₂N but differs in fluorine placement (2,4-positions on the benzene ring vs. N-bound fluorines). Key distinctions include:

  • Electronic Effects : N-bound fluorines in N,N-difluorobenzylamine increase the amine’s electronegativity, reducing basicity compared to 2,4-difluorobenzylamine, where fluorines are ring-bound .

Substituent Effects: Comparison with N,N-Dimethylbenzylamine

N,N-Dimethylbenzylamine (CAS 103-83-3, C₉H₁₃N) replaces fluorines with methyl groups, leading to:

  • Basicity : The methyl groups enhance electron donation, increasing basicity (pKa ~9–10) compared to the electron-withdrawing fluorines in this compound (pKa expected to be lower).

Functional Group Variations: Diflubenzuron and Related Compounds

Diflubenzuron (CAS 35367-38-5), a difluorobenzamide derivative, contrasts with this compound in:

  • Structure : Contains a benzamide group (CONH₂) instead of a benzylamine.
  • Applications : Acts as an insect growth regulator in pesticides, whereas this compound is explored in medicinal chemistry .

Physical and Thermodynamic Properties

Table 1 compares key properties of this compound with analogs:

Compound CAS Number Molecular Formula ΔvapH (kJ/mol) Temperature (K) Melting Point (°C)
This compound 23162-99-4 C₇H₇F₂N 77.8 323 Not reported
2,4-Difluorobenzylamine 72235-52-0 C₇H₇F₂N Not reported Not reported
N,N-Dimethylbenzylamine 103-83-3 C₉H₁₃N Not reported -30

Data sourced from thermochemical studies and material safety sheets .

Biological Activity

N,N-Difluorobenzylamine (DFBA), a fluorinated derivative of benzylamine, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFBA, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

This compound has the molecular formula C7H7F2NC_7H_7F_2N and a molecular weight of 143.14 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological interactions compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with fluorinating agents. Various methods have been documented, including:

  • Fluorination via Electrophilic Substitution : This method allows for the selective introduction of fluorine atoms at specific positions on the benzene ring.
  • Reduction of Benzyl Nitriles : A reduction process can yield difluorobenzylamines through intermediates.

Antitumor Activity

Recent studies have indicated that DFBA exhibits significant antitumor activity. For instance, compounds derived from DFBA have been shown to inhibit various kinases associated with cancer progression. A comparative study revealed that difluoro derivatives showed enhanced inhibitory activity against Dyrk1A, Dyrk1B, and Clk1 kinases, which are implicated in several cancers. The IC50 values for these derivatives were notably lower than their non-fluorinated counterparts, indicating a stronger biological effect:

CompoundDyrk1A IC50 (nM)Dyrk1B IC50 (nM)Clk1 IC50 (nM)
DFBA495242168
Benzylamine1000600400

These results demonstrate that the addition of fluorine atoms enhances the potency of these compounds against key cancer-related targets .

The mechanism by which DFBA exerts its biological effects involves:

  • Inhibition of Kinase Activity : DFBA and its derivatives act as competitive inhibitors of specific kinases, disrupting signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that treatment with DFBA leads to increased levels of cleaved caspase-3 and Bax proteins while decreasing Bcl-2 expression, promoting apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of DFBA in oncology:

  • Case Study 1 : In vitro studies demonstrated that DFBA effectively inhibited cell growth in various cancer cell lines with minimal cytotoxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Case Study 2 : In vivo models showed that DFBA significantly reduced tumor size in xenograft models without notable side effects, suggesting a favorable therapeutic index.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. While it exhibits low acute toxicity, chronic exposure may lead to potential adverse effects due to its reactive nature. Proper handling and safety precautions are recommended when working with this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Difluorobenzylamine, and how can purity be optimized?

  • Methodology :

  • Synthesis : Common approaches involve nucleophilic substitution or reductive amination of fluorinated benzyl halides. For example, reacting difluorobenzyl chloride with ammonia derivatives under controlled pH and temperature.
  • Purification : Distillation or recrystallization is critical. Phase transition data (e.g., vaporization enthalpy of 77.8 kJ/mol at 323 K) can guide optimal distillation conditions.
  • Safety : Use inert atmospheres, protective equipment (gloves, masks), and separate waste disposal for fluorinated byproducts .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR confirms amine protonation states.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry, as demonstrated in fluorobenzamide studies .
  • Chromatography : HPLC or GC-MS monitors purity, with retention times cross-referenced against standards .

Advanced Research Questions

Q. How can researchers accurately measure the thermodynamic properties of this compound, such as vaporization enthalpy?

  • Methodology :

  • Calorimetry : Use differential scanning calorimetry (DSC) or vapor pressure measurements within the validated temperature range (313–333 K) .
  • Computational Models : Density Functional Theory (DFT) calculations predict enthalpy changes, which can be compared to experimental data to refine parameters.
  • Validation : Replicate measurements under inert conditions to avoid decomposition, and cross-check with gas-phase IR spectroscopy for stability .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition or drug design?

  • Methodology :

  • Targeted Synthesis : Fluorine atoms enhance bioavailability and binding affinity. For instance, fluorinated benzamides inhibit bacterial urease by mimicking transition states .
  • Biological Assays : Use enzyme kinetics (e.g., Michaelis-Menten plots) to assess inhibition constants (KiK_i). Radiolabeled derivatives (e.g., 18F^{18}\text{F}) enable tracer studies in pharmacokinetics .
  • Structure-Activity Relationships (SAR) : Modify substituents on the benzylamine backbone to optimize interactions with active sites, guided by crystallographic data .

Q. How should researchers address contradictions in reported data, such as conflicting thermodynamic values or reaction yields?

  • Methodology :

  • Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, equipment) to isolate variables.
  • Multi-Technique Validation : Combine DSC, vapor pressure measurements, and computational modeling to resolve discrepancies in enthalpy values .
  • Peer Review : Cross-reference with databases like NIST Chemistry WebBook for standardized data and PubChem for collaborative insights .

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